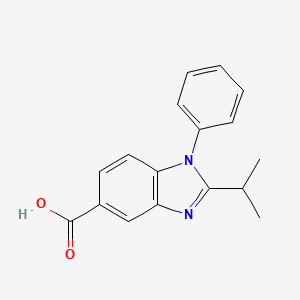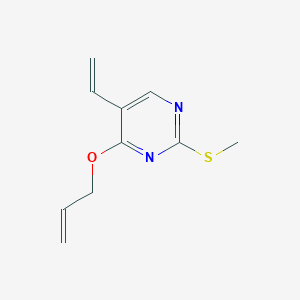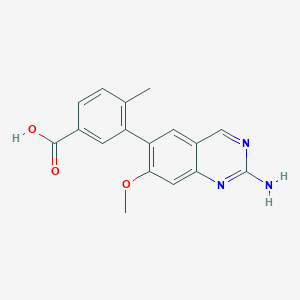
2-(Azetidin-1-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)pyridin-4-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)pyridin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azetidine and pyridine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-1-yl)pyridin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)pyridin-4-amine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
2-(Piperidin-1-yl)pyridin-4-amine: Contains a six-membered piperidine ring.
2-(Morpholin-1-yl)pyridin-4-amine: Features a six-membered morpholine ring with an oxygen atom.
Uniqueness
2-(Azetidin-1-yl)pyridin-4-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to higher reactivity compared to its five- and six-membered counterparts .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H2,9,10) |
Clé InChI |
YDAWCKRCCVZXLT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=NC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)



![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)
